

Isobutyl Cinnamate: Application Notes and Protocols for Food Science Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl cinnamate*

Cat. No.: *B085938*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl cinnamate is a flavoring agent recognized for its characteristic sweet, fruity, and balsamic aroma and taste.^{[1][2]} As an ester of isobutyl alcohol and cinnamic acid, it is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and other regulatory bodies, making it a widely used ingredient in the food and beverage industry.^{[3][4]} This document provides detailed application notes and experimental protocols for the use of **isobutyl cinnamate** in food science research, catering to the needs of researchers, scientists, and professionals in drug development who may be exploring its sensory properties and applications.

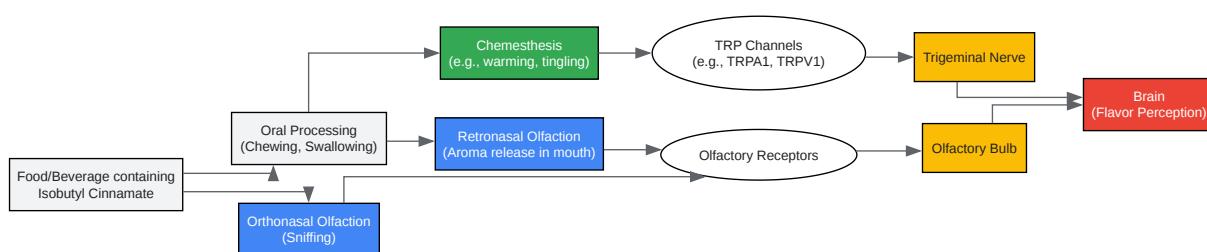
Application Notes

Physicochemical Properties

A comprehensive understanding of **isobutyl cinnamate**'s physical and chemical properties is essential for its effective application in food systems.

Property	Value	Reference
Synonyms	2-Methylpropyl 3-phenyl-2-propenoate	[4]
FEMA Number	2193	[4]
CAS Number	122-67-8	[2]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[4]
Molecular Weight	204.26 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Sweet, fruity, balsamic, spicy	[1]
Taste	Sweet, fruity, balsamic	[2]
Boiling Point	287 °C (lit.)	
Flash Point	>110 °C	[1]
Solubility	Insoluble in water; soluble in oils and ethanol.	[1]
Specific Gravity	1.001 - 1.004 @ 25°C	[1]
Refractive Index	1.535 - 1.541 @ 20°C	[1]

Food and Beverage Applications


Isobutyl cinnamate is incorporated into a variety of food products to impart or enhance fruity and sweet flavor profiles. Its stability under certain processing conditions makes it a versatile ingredient.

Food Category	Typical Use Level (ppm)
Beverages (non-alcoholic)	1.3
Beverages (alcoholic)	2.0
Frozen Dairy	3.4
Confectionery/Frostings	-
Baked Goods	-
Chewing Gum	-

Data sourced from The Good Scents Company database. Note: Specific use levels in some categories are not publicly available and are determined by the manufacturer based on desired flavor profile and regulatory limits.

Flavor Perception Pathway

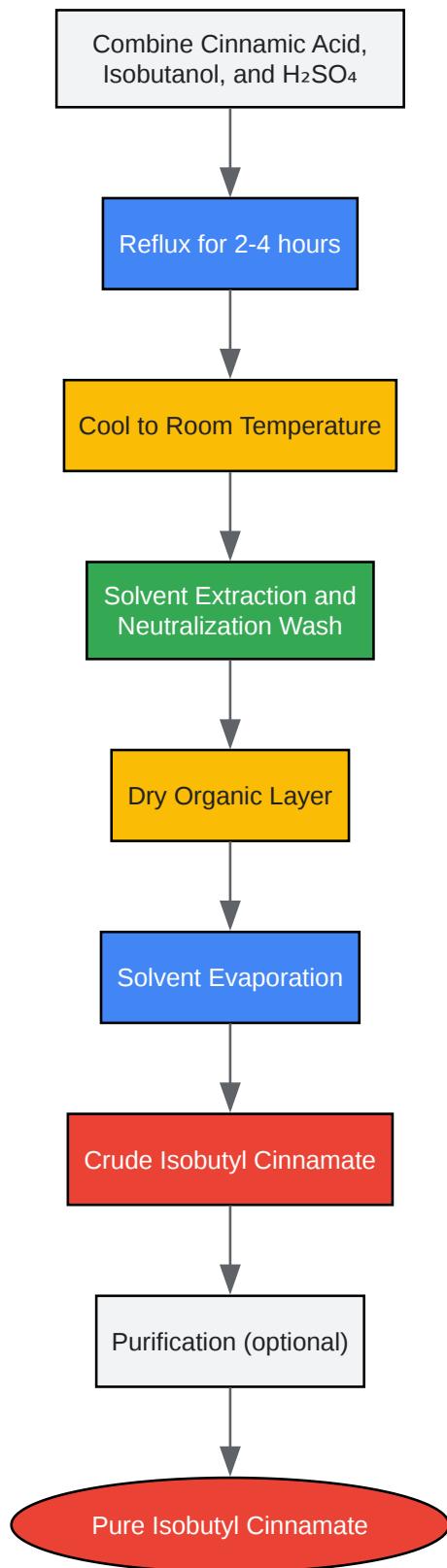
The flavor perception of **isobutyl cinnamate** is a complex interplay of its aromatic properties (orthonasal and retronasal olfaction) and potential chemesthetic effects. While specific olfactory receptors for **isobutyl cinnamate** have not been definitively identified, it is understood that as an ester, its volatile molecules interact with olfactory receptors in the nasal cavity. Furthermore, related cinnamic acid derivatives, such as cinnamaldehyde, are known to activate Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are involved in sensations of pungency, warming, and tingling.^{[5][6][7]} It is plausible that **isobutyl cinnamate** may also modulate these or other TRP channels, contributing to its overall flavor profile.

[Click to download full resolution via product page](#)

Proposed flavor perception pathway for **isobutyl cinnamate**.

Experimental Protocols

Laboratory Scale Synthesis of Isobutyl Cinnamate (Fischer Esterification)


This protocol describes a standard laboratory procedure for the synthesis of **isobutyl cinnamate**.

Materials:

- trans-Cinnamic acid
- Isobutanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Diethyl ether (or other suitable extraction solvent)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers, graduated cylinders, and other standard laboratory glassware
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine trans-cinnamic acid (1.0 equivalent) and an excess of isobutanol (e.g., 3.0-5.0 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with:
 - Water
 - 5% sodium bicarbonate solution (to neutralize the acid catalyst)
 - Water
 - Brine (saturated NaCl solution)
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the excess isobutanol and the extraction solvent using a rotary evaporator to yield the crude **isobutyl cinnamate**.
- The product can be further purified by vacuum distillation or column chromatography if necessary.

[Click to download full resolution via product page](#)**Workflow for the synthesis of isobutyl cinnamate.**

Quantification of Isobutyl Cinnamate in a Beverage Matrix using GC-MS

This protocol provides a general method for the extraction and quantification of **isobutyl cinnamate** from a beverage sample.[\[8\]](#)[\[9\]](#)

Materials:

- Beverage sample
- Dichloromethane (DCM), HPLC grade
- Internal Standard (IS) solution (e.g., ethyl heptanoate in DCM of known concentration)
- Sodium chloride
- Anhydrous sodium sulfate
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Syringes and vials for GC-MS analysis

Procedure:

- Sample Preparation:
 - Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.
 - Spike the sample with a known amount of the internal standard solution.
 - Add 2 g of sodium chloride to the tube to increase the ionic strength of the aqueous phase and enhance extraction efficiency.

- Liquid-Liquid Extraction (LLE):
 - Add 5 mL of dichloromethane to the centrifuge tube.
 - Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
 - Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
 - Carefully transfer the organic layer (bottom layer) to a clean vial.
 - Repeat the extraction step with another 5 mL of dichloromethane and combine the organic extracts.
- Drying and Concentration:
 - Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
 - Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Inject 1 μ L of the concentrated extract into the GC-MS system.
 - GC Conditions (Example):
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Inlet Temperature: 250°C.
 - Oven Program: 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
 - MS Conditions (Example):
 - Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
- Quantification:
 - Create a calibration curve using standards of **isobutyl cinnamate** of known concentrations with the same amount of internal standard.
 - Calculate the concentration of **isobutyl cinnamate** in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Sensory Evaluation Protocol: Descriptive Analysis

This protocol outlines a method for the sensory evaluation of **isobutyl cinnamate** in a beverage base.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To characterize the sensory profile of **isobutyl cinnamate** at different concentrations in a model beverage.

Materials:

- **Isobutyl cinnamate** stock solution (e.g., 1% in ethanol)
- Model beverage base (e.g., 5% sucrose solution with 0.1% citric acid)
- Graduated cylinders and pipettes for accurate dilution
- Coded tasting cups
- Unsalted crackers and water for palate cleansing
- Sensory evaluation booths with controlled lighting and ventilation
- Descriptive analysis scorecards

Procedure:

- Panelist Training:
 - Recruit 8-12 trained sensory panelists.
 - In training sessions, present panelists with reference standards for key aroma and flavor attributes expected (e.g., fruity, sweet, balsamic, spicy, chemical).
 - Develop a consensus vocabulary to describe the sensory characteristics of **isobutyl cinnamate**.
- Sample Preparation:
 - Prepare a series of concentrations of **isobutyl cinnamate** in the model beverage base (e.g., 0.5, 1.0, 2.0, 5.0 ppm).
 - Prepare a control sample (beverage base only).
 - Code each sample with a random 3-digit number.
- Evaluation:
 - Present the samples to the panelists in a randomized order.
 - Instruct panelists to evaluate the aroma (orthonasal) and flavor (retronasal) of each sample.
 - Panelists should rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
 - Ensure panelists cleanse their palate with water and unsalted crackers between samples.
- Data Analysis:
 - Collect the scorecards and convert the line scale ratings to numerical data.

- Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences between concentrations and to visualize the sensory profiles.

Example Sensory Attributes and Data Table:

Attribute	Concentration 1 (e.g., 0.5 ppm)	Concentration 2 (e.g., 1.0 ppm)	Concentration 3 (e.g., 2.0 ppm)	Concentration 4 (e.g., 5.0 ppm)
Aroma Intensity				
Fruity				
Sweet				
Balsamic				
Flavor Intensity				
Fruity				
Sweet				
Balsamic				
Spicy				
Mouthfeel				
Warming/Tingling				

This table is a template for recording mean intensity scores from the sensory panel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isobutyl cinnamate [thegoodsentscompany.com]

- 2. Showing Compound Isobutyl cinnamate (FDB016831) - FooDB [foodb.ca]
- 3. Fragrance material review on isobutyl cinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobutyl Cinnamate | C13H16O2 | CID 778574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Interactions between Chemesthesia and Taste: Role of TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role and mechanism of transient receptor potential (TRP) channels in gustatory and chemesthetic sensations associated with dietary molecules [infoscience.epfl.ch]
- 7. TRPs in taste and chemesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. weberflavors.com [weberflavors.com]
- 11. pharmrep.org [pharmrep.org]
- 12. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- To cite this document: BenchChem. [Isobutyl Cinnamate: Application Notes and Protocols for Food Science Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085938#isobutyl-cinnamate-as-a-flavoring-agent-in-food-science-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com